molecular formula C17H28O6 B1666791 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol CAS No. 57671-28-0

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol

Cat. No.: B1666791
CAS No.: 57671-28-0
M. Wt: 328.4 g/mol
InChI Key: UMUSOTNGYAALST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol typically involves the following steps :

    Ethylene Oxide Reaction: Ethylene oxide reacts with 1,2,4-butanetriol to generate epoxidized butanol.

    Alcoholysis Reaction: The epoxidized butanol undergoes alcoholysis with methanol to produce the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has a wide range of scientific research applications :

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of bioconjugates and as a linker in protein degradation studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol involves its interaction with molecular targets through its hydroxyl and phenyl groups . The hydroxyl group can form hydrogen bonds with various biomolecules, while the phenyl group can participate in π-π interactions. These interactions facilitate the compound’s role as a linker in protein degradation studies and its use in drug delivery systems.

Comparison with Similar Compounds

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is unique due to its specific structure, which includes a phenyl group and a long chain of ethylene glycol units . Similar compounds include :

    2,5,8,11,14-Pentaoxahexadecan-16-ol: Lacks the phenyl group, making it less hydrophobic.

    1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methyl sulfonate: Contains a sulfonate group instead of a hydroxyl group, altering its reactivity and solubility.

These comparisons highlight the unique properties of this compound, making it suitable for specific applications in various fields.

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSOTNGYAALST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543654
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57671-28-0
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To Compound 1 (5.2 g, 21.8 mmol), potassium hydroxide (1.2 g, 21.4 mmol) was added; this was followed by stirring on an oil bath at 130° C. for 15 minutes, after which the oil bath was removed and benzyl chloride (2.7 g, 21.3 mmol) was gradually added. This was again heated to 130° C. and stirred for 2 hours. After the solution was allowed to cool to room temperature, water was poured to stop the reaction, and extraction from methylene chloride was conducted. The combined organic phases were dried with sodium sulfate, filtered, and concentrated under reduced pressure, after which the residue obtained was purified by silica gel column chromatography (Yamazen YFLC Gel, eluent (ethyl acetate—5% methanol-ethyl acetate solution) to yield Compound 19 (light-yellow oil 2.3 g, 32%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%
Name
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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